TRFS-green

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

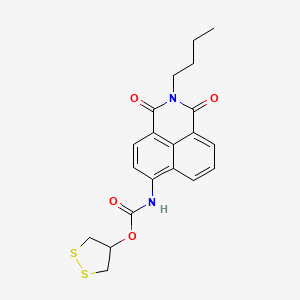

IUPAC Name |

dithiolan-4-yl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-2-3-9-22-18(23)14-6-4-5-13-16(8-7-15(17(13)14)19(22)24)21-20(25)26-12-10-27-28-11-12/h4-8,12H,2-3,9-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAYCZWBPDUZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)NC(=O)OC4CSSC4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of TRFS-green: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of TRFS-green, a fluorescent probe designed for the specific detection of thioredoxin reductase (TrxR) activity. This compound operates on a two-step activation mechanism, initiated by the enzymatic activity of TrxR, resulting in a discernible fluorescent signal. This document details the underlying chemical transformations, summarizes key performance data, provides comprehensive experimental protocols, and visualizes the operational pathways, offering a critical resource for researchers in cellular biology and drug development.

Introduction

Thioredoxin reductase (TrxR) is a central enzyme in the cellular antioxidant system, playing a pivotal role in maintaining cellular redox homeostasis. Its dysregulation is implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a significant target for therapeutic intervention. The development of specific probes to monitor TrxR activity in biological systems is crucial for both basic research and high-throughput screening of potential inhibitors. This compound was the first fluorescent probe developed for this purpose, offering a valuable tool for imaging TrxR activity in living cells.[1][2]

Mechanism of Action of this compound

This compound is an "off-on" fluorescent probe, meaning it is non-fluorescent in its native state and becomes fluorescent upon interaction with its target, TrxR.[3] The probe's design features a naphthalimide fluorophore whose fluorescence is quenched by a tethered 1,2-dithiolane moiety.[3][4] The activation of this compound is a two-step process:

-

Enzymatic Reduction: The process is initiated by the NADPH-dependent reduction of the 1,2-dithiolane ring of this compound, a reaction specifically catalyzed by thioredoxin reductase. This reaction is dependent on the selenocysteine (Sec) residue in the active site of mammalian TrxR.

-

Intramolecular Cyclization and Fluorophore Release: The reduction of the disulfide bond generates a thiol intermediate. This intermediate then undergoes a spontaneous and irreversible intramolecular cyclization (a cyclization-elimination reaction). This cyclization cleaves the carbamate linker, releasing the free naphthalimide fluorophore. The unquenched naphthalimide then exhibits its characteristic green fluorescence.

A key characteristic of this compound is its high selectivity for TrxR over other cellular thiols and reducing agents, such as glutathione (GSH), cysteine (Cys), and ascorbic acid. However, a notable limitation is its slow response time, often requiring over two hours to reach maximum fluorescence intensity due to a sluggish cyclization step.

Quantitative Data and Performance Characteristics

The performance of this compound and its derivatives has been characterized in several studies. The following table summarizes key quantitative data for this compound, alongside its successors, TRFS-red and Fast-TRFS, for comparative analysis.

| Parameter | This compound | TRFS-red | Fast-TRFS | Reference |

| Excitation Wavelength (λex) | ~438 nm | ~615 nm | ~345 nm | |

| Emission Wavelength (λem) | ~538 nm | ~661 nm | ~460 nm | |

| Fluorescence Increase (Fold) | ~30-fold | ~90-fold | >150-fold | |

| Response Time (Max Signal) | > 2 hours | ~1.5 hours | < 5 minutes |

Experimental Protocols

In Vitro Measurement of TrxR Activity in Cell Lysates

This protocol describes the use of this compound to determine TrxR activity in crude cell or tissue extracts.

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4) on ice using sonication or other appropriate methods.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the cell lysate, NADPH (typically 200 µM), and TE buffer.

-

Initiate the reaction by adding this compound to a final concentration of 10 µM.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at various time points over 2-4 hours using a microplate reader with excitation at ~440 nm and emission at ~540 nm.

-

Live-Cell Imaging of TrxR Activity

This protocol outlines the procedure for visualizing TrxR activity in living cells using this compound.

-

Cell Culture and Treatment:

-

Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

If testing for inhibition, pre-incubate the cells with the TrxR inhibitor (e.g., 2,4-dinitrochlorobenzene) for the desired time.

-

-

Probe Loading and Imaging:

-

Wash the cells with PBS or fresh medium.

-

Load the cells with 10 µM this compound in serum-free medium and incubate for 2-4 hours at 37°C.

-

After incubation, wash the cells with PBS to remove any excess probe.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC channel).

-

HPLC Analysis of this compound Activation

High-performance liquid chromatography (HPLC) can be used to monitor the conversion of this compound to the naphthalimide fluorophore.

-

Reaction Setup:

-

Incubate 10 µM this compound with 100 nM TrxR and 200 µM NADPH in TE buffer at 37°C for 3 hours.

-

-

Sample Preparation for HPLC:

-

Stop the reaction and dry the mixture under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in a small volume of methanol.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Waters-symmetry C18, 3.5µm, 4.6×75mm).

-

Mobile Phase: Isocratic elution with methanol/water (7:3, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis detector monitoring at wavelengths from 200-800 nm. The naphthalimide product can be monitored at 438 nm, and this compound at 350 nm.

-

Conclusion

This compound remains a foundational tool for the detection of thioredoxin reductase activity. Its mechanism, involving a highly selective TrxR-mediated reduction followed by intramolecular cyclization, provides a robust method for monitoring this key enzyme's function in both cell-free and live-cell contexts. While newer probes have been developed to address its slow kinetics, a thorough understanding of this compound's mechanism of action is essential for interpreting experimental data and for the rational design of next-generation fluorescent probes for redox biology research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescent probe for specifically measuring the overall thioredoxin and glutaredoxin reducing activity in bacterial cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. This compound Supplier | CAS 1513848-14-0| Fluorescent probe| AOBIOUS [aobious.com]

TRFS-Green: A Technical Guide to the Core Principles of Thioredoxin Reductase Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of thioredoxin reductase (TrxR) detection using the fluorescent probe, TRFS-green. Thioredoxin reductase is a key enzyme in cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer, making it a critical target for drug development. This compound offers a selective method for imaging and quantifying TrxR activity in both cellular extracts and living cells. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols, and a summary of its quantitative parameters to facilitate its effective application in research and drug discovery.

The this compound Principle: A Two-Step "Off-On" Mechanism

This compound is a fluorescent probe designed with a 1,2-dithiolane scaffold that keeps a naphthalimide fluorophore in a quenched or "off" state.[1][2] The detection of TrxR activity is based on a highly selective two-step activation process that results in a significant increase in fluorescence, effectively turning the probe "on".[3][4]

The process is initiated by the enzymatic activity of thioredoxin reductase, which specifically recognizes and reduces the disulfide bond within the 1,2-dithiolane ring of the this compound molecule.[1] This initial reduction is the key selectivity-determining step. Following the TrxR-mediated cleavage of the disulfide bond, the molecule undergoes a spontaneous intramolecular cyclization. This cyclization event liberates the previously masked naphthalimide fluorophore. The free naphthalimide is highly fluorescent, emitting a green light upon excitation.

Quantitative Data Presentation

The utility of this compound as a probe is defined by its spectral properties, kinetic parameters, and selectivity. A summary of these key quantitative data points is presented below for easy reference and comparison.

| Parameter | Value | Reference |

| Spectral Properties | ||

| Absorbance Maximum (Inactive) | ~373 nm | |

| Absorbance Maximum (Active) | ~440 nm | |

| Excitation Wavelength | ~377 nm or 440 nm | |

| Emission Wavelength | ~480 nm to 540 nm | |

| Kinetic Parameters | ||

| Michaelis-Menten Constant (Km) | 189 μM | |

| Response Time | > 2 hours to reach maximal signal | |

| Performance | ||

| Fluorescence Increase | ~25 to 30-fold | |

| Selectivity (TrxR vs. GSH) | 15.6-fold |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in both in vitro and in vivo settings.

In Vitro TrxR Activity Assay in Cell Lysates

This protocol outlines the steps for measuring TrxR activity in cellular extracts.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA (TE Buffer)

-

Protease inhibitor cocktail

-

This compound stock solution (e.g., 10 mM in DMSO)

-

NADPH stock solution (e.g., 10 mM in TE Buffer)

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Reaction:

-

In a 96-well black microplate, prepare the reaction mixture containing:

-

Cell lysate (adjust volume for a final protein concentration of 50-100 µ g/well )

-

NADPH to a final concentration of 200 µM.

-

Lysis Buffer to a final volume of 190 µL.

-

-

Initiate the reaction by adding 10 µL of this compound stock solution to achieve a final concentration of 10 µM.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm.

-

A time-dependent increase in fluorescence can also be monitored kinetically.

-

Live-Cell Imaging of TrxR Activity

This protocol describes the use of this compound for visualizing TrxR activity in living cells.

Materials:

-

Cells of interest

-

Cell culture medium

-

Glass-bottom imaging dishes or chamber slides

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or fresh cell culture medium for washing

-

Fluorescence microscope with appropriate filter sets (e.g., for green fluorescence)

Procedure:

-

Cell Culture and Seeding:

-

Culture cells to the desired confluency in a standard incubator.

-

Seed the cells onto glass-bottom imaging dishes or chamber slides and allow them to adhere overnight.

-

-

Probe Loading:

-

Remove the culture medium and treat the cells with 10 µM this compound in serum-free medium.

-

Incubate the cells for 2-4 hours at 37°C in a CO2 incubator.

-

-

Washing and Imaging:

-

After incubation, wash the cells twice with warm PBS or fresh medium to remove any residual, unreacted probe.

-

Add fresh, pre-warmed medium to the cells.

-

Observe the cells under a fluorescence microscope using a green fluorescent channel.

-

-

Inhibitor Studies (Optional):

-

To confirm that the fluorescence signal is dependent on TrxR activity, cells can be pre-treated with a TrxR inhibitor (e.g., auranofin) for a specified time before adding this compound. A dose-dependent decrease in fluorescence intensity should be observed.

-

Selectivity of this compound

A critical feature of any chemical probe is its selectivity for the target analyte over other potentially interfering species. This compound has been shown to be highly selective for TrxR over other cellular thiols and reducing agents.

This compound shows a negligible response to high concentrations of glutathione (GSH) and cysteine (Cys), which are the most abundant small-molecule thiols in cells. It is also unresponsive to other endogenous reducing agents such as ascorbic acid and NADPH. The selectivity for TrxR over GSH is reported to be approximately 15.6-fold.

Conclusion

This compound is a valuable tool for the detection and quantification of thioredoxin reductase activity. Its "off-on" fluorescent response, coupled with high selectivity for TrxR, enables its use in both cell-free and live-cell applications. This guide provides the fundamental principles and detailed protocols to assist researchers in effectively employing this compound for their studies on TrxR, thereby facilitating research into redox biology and the development of novel therapeutics targeting this important enzyme. Further optimization of the provided protocols may be necessary to suit specific cell types and experimental conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescent probe for specifically measuring the overall thioredoxin and glutaredoxin reducing activity in bacterial cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. This compound Supplier | CAS 1513848-14-0| Fluorescent probe| AOBIOUS [aobious.com]

The "Off-to-On" Fluorescence of TRFS-Green: A Technical Guide to its Activation by Thioredoxin Reductase

For Immediate Release

This technical guide provides an in-depth exploration of the fluorogenic probe TRFS-green, detailing the mechanism by which it becomes fluorescent in the presence of thioredoxin reductase (TrxR). Designed for researchers, scientists, and professionals in drug development, this document outlines the probe's activation, quantitative characteristics, and experimental applications.

Core Mechanism: A Two-Step Enzymatic Unmasking

This compound is a highly selective "off-on" fluorescent probe designed to detect the activity of selenoprotein thioredoxin reductase (TrxR) in living cells.[1] Its ingenious design is based on a quenched naphthalimide fluorophore attached to a 1,2-dithiolane scaffold.[2][3][4][5] In its native state, the probe is non-fluorescent. The fluorescence activation is a two-step process initiated by TrxR.

First, TrxR catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring of the this compound molecule. This initial reduction is the recognition step, providing the probe's high selectivity for TrxR over other cellular thiols like glutathione (GSH) and cysteine (Cys).

Following the disulfide bond reduction, the molecule undergoes a spontaneous, intramolecular cyclization. This cyclization reaction is the key to fluorescence, as it liberates the previously masked naphthalimide fluorophore. The unmasked naphthalimide is a fluorescent molecule that emits a green light upon excitation. HPLC analysis has confirmed that this compound is exclusively converted to naphthalimide in the presence of TrxR.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on available data.

| Parameter | Value | Reference |

| Excitation Wavelength (Activated) | ~438 nm - 440 nm | |

| Emission Wavelength (Activated) | ~480 nm - 540 nm | |

| Fluorescence Increase (Fold) | ~25 to 30-fold | |

| Response Time | > 2 hours | |

| Selectivity over GSH | High |

It is important to note that the response of this compound is relatively slow, taking over two hours to reach its maximum fluorescence signal. This is attributed to the sluggish kinetics of the intramolecular cyclization step.

Experimental Protocols

This compound can be utilized for both in vitro assays with cell lysates and for live-cell imaging to monitor TrxR activity.

In Vitro Assay: Measuring TrxR Activity in Cell Lysates

This protocol allows for the quantification of TrxR activity in crude cell extracts.

-

Cell Lysate Preparation: Prepare cell lysates using a suitable lysis buffer.

-

Reaction Setup: In a microplate, combine the cell lysate with this compound.

-

Incubation: Incubate the mixture for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm. A time-dependent increase in fluorescence can also be monitored over the incubation period.

Live-Cell Imaging: Visualizing TrxR Activity

This protocol enables the visualization of TrxR activity within living cells.

-

Cell Culture: Plate and culture cells to the desired confluency.

-

Probe Loading: Treat cells with this compound at a concentration of 10 µM for 2-4 hours.

-

Washing (Optional but Recommended): To obtain a clear fluorescence image, it is recommended to wash the cells with PBS or fresh medium to remove any residual, unreacted this compound before imaging.

-

Microscopy: Observe the cells using a fluorescence microscope equipped with a green fluorescent channel.

For inhibitor studies, cells can be pretreated with a TrxR inhibitor in a dose-dependent manner before the addition of this compound. A decrease in the fluorescence signal will correlate with the inhibition of TrxR activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Supplier | CAS 1513848-14-0| Fluorescent probe| AOBIOUS [aobious.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glpbio.com [glpbio.com]

- 5. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

TRFS-green: A Technical Guide to its Selectivity for Thioredoxin Reductase

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of TRFS-green, a fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity. We will explore its mechanism of action, quantitative selectivity, experimental applications, and inherent limitations, offering a comprehensive resource for professionals in cellular biology and drug discovery.

Introduction: The Role of this compound in Redox Biology

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal component in maintaining cellular redox homeostasis.[1][2] TrxR's central role in reducing Trx makes it a critical enzyme for regulating processes like DNA synthesis, antioxidant defense, and redox signaling.[1][2][3] Dysregulation of TrxR activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.

This compound was developed as the first "off-on" fluorescent probe to enable the imaging and quantification of TrxR activity in living cells. Its utility is fundamentally dependent on its selectivity, i.e., its ability to be activated by TrxR with minimal interference from other cellular components. This document details the technical aspects of this compound's selectivity.

Mechanism of Action

This compound operates on a two-step activation mechanism initiated by TrxR. The probe consists of a quenched naphthalimide fluorophore linked to a 1,2-dithiolane scaffold. In its native state, the probe is non-fluorescent.

-

Disulfide Cleavage: Mammalian TrxR, a selenoprotein, specifically catalyzes the reduction and cleavage of the disulfide bond within the strained five-membered 1,2-dithiolane ring of this compound.

-

Intramolecular Cyclization: This initial cleavage triggers a subsequent, spontaneous intramolecular cyclization reaction. This cyclization liberates the previously masked naphthalimide fluorophore.

Once liberated, the naphthalimide fluorophore emits a bright green fluorescence signal at approximately 538 nm when excited at around 438 nm. This "off-on" response provides a direct readout of TrxR activity.

Caption: Mechanism of this compound activation by Thioredoxin Reductase.

Quantitative Data on Selectivity and Performance

The defining characteristic of a useful chemical probe is its selectivity for its intended target over other biologically relevant molecules. This compound has been evaluated against various cellular reductants and enzymes. While it demonstrates preferential activation by TrxR, it is important to consider the performance of next-generation probes for context.

| Probe | Target | Selectivity (TrxR vs. 1 mM GSH) | Response Time | Fluorescence Increase | Excitation (Ex) / Emission (Em) (nm) |

| This compound | TrxR | 15.6-fold | > 2 hours | ~30-fold | ~438 / ~538 |

| TRFS-red | TrxR | 12.8-fold | ~1.5 hours | ~90-fold | Not specified |

| Fast-TRFS | TrxR | 55.7-fold | < 5 minutes | >150-fold | Not specified |

This compound shows negligible fluorescence response when treated with predominant cellular thiols like glutathione (GSH) and cysteine (Cys), or with other reducing agents such as vitamin C and NADPH. Furthermore, it is not significantly activated by other redox-active enzymes like lipoamide dehydrogenase or glutathione reductase (GR). However, it is noteworthy that some validation experiments used non-physiological concentrations of TrxR and GSH, which raises considerations about its performance in a complex cellular environment.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound and for the interpretation of results.

In Vitro TrxR Activity Assay (Using Cell Lysates)

This protocol allows for the quantification of TrxR activity in bulk cell populations.

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4) using sonication or freeze-thaw cycles on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cellular protein extract.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Reaction Setup: In a 96-well plate, add cell lysate to the TE buffer. For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., auranofin) for a specified time.

-

Initiation: Add this compound to a final concentration of 10 µM.

-

Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity over time using a fluorimeter with excitation at ~440 nm and emission at ~540 nm. A time-dependent increase in fluorescence indicates TrxR activity.

Live Cell Imaging of TrxR Activity

This protocol enables the visualization of TrxR activity within intact, living cells.

-

Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish or chamber slide and grow to the desired confluency.

-

Inhibitor Treatment (Optional): If studying inhibition, replace the culture medium with a medium containing the TrxR inhibitor (e.g., 2,4-dinitrochlorobenzene) at various concentrations and incubate for the desired period.

-

Probe Loading: Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add serum-free medium containing 10 µM this compound and incubate for 2-4 hours at 37°C.

-

Washing: To reduce background fluorescence from residual probe, it is recommended to wash the cells with fresh PBS or medium immediately before imaging.

-

Imaging: Observe the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., green fluorescent channel). A decrease in fluorescence in inhibitor-treated cells compared to controls indicates specific inhibition of TrxR.

References

The "Off-On" Switch of TRFS-green: A Technical Guide to a Thioredoxin Reductase-Specific Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent probe TRFS-green, focusing on its "off-on" switching mechanism in the presence of selenoprotein thioredoxin reductase (TrxR). This compound serves as a valuable tool for imaging TrxR activity in living cells, offering insights into cellular redox environments and facilitating the screening of potential TrxR inhibitors. This document outlines the probe's activation pathway, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying processes.

Core Mechanism: A Two-Step Activation

This compound is engineered with a 1,2-dithiolane scaffold that keeps a naphthalimide fluorophore in a quenched, non-fluorescent ("off") state.[1][2][3] The activation to a fluorescent ("on") state is a highly selective process initiated by Thioredoxin Reductase (TrxR).[1][4] The mechanism unfolds in two key steps:

-

Disulfide Cleavage: TrxR, a central enzyme in cellular redox control, catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring of this compound.

-

Intramolecular Cyclization: Following the disulfide bond reduction, a spontaneous intramolecular cyclization reaction occurs. This cyclization unmasks the naphthalimide fluorophore, leading to the emission of a green fluorescent signal.

This "off-on" switching mechanism is highly specific for TrxR, with minimal reactivity towards other cellular thiols like glutathione (GSH) or cysteine (Cys), or other reducing agents such as vitamin C and NADPH. However, it's important to note that some studies suggest that other redox players like thioredoxins (Trxs) and glutaredoxins (Grxs) might also contribute to the activation of this compound, warranting careful interpretation of results.

Quantitative Data Summary

The performance of this compound as a fluorescent probe is characterized by several key parameters. The following tables summarize the available quantitative data for this compound and its successor, Fast-TRFS, for comparative purposes.

| Parameter | This compound | Reference |

| Maximum Absorbance (Inactive) | ~373 nm | |

| Maximum Absorbance (Active) | ~440 nm | |

| Excitation Wavelength | 377 nm / 438 nm | |

| Emission Wavelength | ~480 nm / 538 nm | |

| Fluorescence Increase | ~25-30 fold | |

| Response Time | > 2 hours | |

| Selectivity over GSH | 15.6 |

| Parameter | Fast-TRFS | Reference |

| Excitation Wavelength | 345 nm | |

| Emission Wavelength | 460 nm | |

| Fluorescence Increase | >150-fold | |

| Response Time | < 5 minutes (with TrxR) | |

| Selectivity over GSH | 56 |

Experimental Protocols

Measuring TrxR Activity in Crude Cell Extracts

This protocol outlines the steps to quantify TrxR activity in cell lysates using this compound.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4)

-

This compound stock solution (e.g., in DMSO)

-

Fluorimeter

Procedure:

-

Cell Lysis: Harvest cells and prepare cell lysates using a suitable lysis buffer and standard cell lysis techniques (e.g., sonication or freeze-thaw cycles).

-

Incubation: In a microplate, incubate the cell lysates with this compound at a final concentration of 10 µM.

-

Time-Dependent Measurement: Allow the reaction to proceed for an appropriate amount of time, typically 1-2 hours. It is also possible to monitor the increase in fluorescence over time.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm.

Imaging TrxR Activity in Living Cells

This protocol describes the use of this compound for visualizing TrxR activity in live cells.

Materials:

-

Cultured cells on a suitable imaging dish or plate

-

Cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat the cultured cells with this compound at a final concentration of 10 µM in the cell culture medium.

-

Incubation: Incubate the cells for 2-4 hours to allow for probe uptake and activation by cellular TrxR.

-

Washing: To obtain a clear fluorescence image, it is recommended to wash the cells with PBS or fresh medium immediately before imaging to remove any residual, unreacted this compound.

-

Imaging: Observe the cells using a fluorescence microscope equipped with a green fluorescent channel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the activation mechanism of this compound and a typical experimental workflow for its application.

Caption: Activation mechanism of the this compound fluorescent probe.

Caption: Experimental workflow for imaging TrxR activity in living cells.

Limitations and Considerations

While this compound is a valuable tool, it is essential to be aware of its limitations. The primary drawback is its slow response time, which can take over two hours to reach maximum fluorescence. Additionally, the fluorescence signal increase is moderate. For applications requiring faster kinetics and a more robust signal, newer generation probes such as Fast-TRFS, which operates through a direct disulfide bond cleavage mechanism, may be more suitable. The selectivity of this compound should also be considered, as some evidence suggests potential off-target activation by other cellular redox systems. Therefore, results should be interpreted with caution, and the use of appropriate controls, such as TrxR inhibitors (e.g., auranofin), is highly recommended to confirm the specificity of the signal.

References

TRFS-green: A Technical Guide to a Fluorescent Probe for Thioredoxin Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRFS-green, a fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity. Thioredoxin reductase is a key enzyme in cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. This compound offers a valuable tool for researchers studying the thioredoxin system and for professionals in drug development screening for TrxR inhibitors.

Core Principles and Mechanism of Action

This compound is a highly selective "off-on" fluorescent probe.[1][2][3][4][5] Its design is centered around a 1,2-dithiolane scaffold linked to a quenched naphthalimide fluorophore. In its native state, the probe exhibits minimal fluorescence. The activation of this compound is a two-step process initiated by thioredoxin reductase. First, TrxR catalyzes the cleavage of the disulfide bond within the 1,2-dithiolane ring. This is followed by an intramolecular cyclization reaction that liberates the unquenched naphthalimide fluorophore, resulting in a significant increase in green fluorescence. This mechanism provides high selectivity for TrxR over other cellular thiols like glutathione (GSH) and cysteine (Cys).

Photophysical and Performance Characteristics

The utility of a fluorescent probe is defined by its photophysical properties and performance in experimental settings. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Notes |

| Maximum Absorption (Abs) | ~373 nm | In the "off" state before reacting with TrxR. |

| Maximum Absorption (Abs) after activation | ~440 nm | After reaction with TrxR, the absorption shifts. |

| Excitation Wavelength (Ex) | ~377 nm or 438 nm | Different sources report slightly different optimal excitation wavelengths. |

| Emission Wavelength (Em) | ~480 nm or 538 nm | The emission peak of the activated naphthalimide fluorophore. |

| Fluorescence Increase | ~25 to 30-fold | Upon reaction with TrxR. |

| Response Time | > 2 hours | The reaction with TrxR and subsequent cyclization is a relatively slow process. |

Signaling Pathway and Activation Mechanism

This compound is specifically designed to probe the activity of the thioredoxin system. The central enzyme in this pathway is thioredoxin reductase (TrxR), which utilizes NADPH to reduce thioredoxin (Trx). Reduced Trx then acts as a potent antioxidant by reducing disulfide bonds in other proteins. This compound effectively hijacks this system by acting as a substrate for TrxR.

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental setups. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Measurement of TrxR Activity in Cell Lysates

This protocol allows for the quantitative measurement of TrxR activity in cellular extracts.

References

TRFS-green: A Technical Guide to a Fluorogenic Probe for Thioredoxin Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRFS-green, a fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity. This document outlines its chemical structure, mechanism of action, photophysical properties, and detailed experimental protocols for its application in life sciences research.

Introduction

Thioredoxin reductase (TrxR) is a key enzyme in the cellular antioxidant defense system, maintaining the reduced state of thioredoxin and regulating various redox-sensitive signaling pathways. Its overexpression is associated with several diseases, including cancer, making it a significant target for drug development. This compound is a highly selective "off-on" fluorescent probe that allows for the imaging and quantification of TrxR activity in living cells and cell lysates.[1][2]

Chemical Structure and Synthesis

This compound is composed of a 1,2-dithiolane scaffold, which serves as the recognition site for TrxR, and a quenched naphthalimide fluorophore.[2][3][4] The chemical name for this compound is 1,2-dithiolan-4-yl(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)carbamate.

A general synthesis route for this compound involves the synthesis of the naphthalimide fluorophore and the 1,2-dithiolan-4-ol recognition moiety, followed by their coupling. The naphthalimide fluorophore can be synthesized from acenaphthene, and the 1,2-dithiolan-4-ol can be prepared from 1,3-dichloropropan-2-ol.

Mechanism of Action

The fluorescence of this compound is initially quenched. Upon interaction with TrxR, the disulfide bond in the 1,2-dithiolane ring is cleaved. This is followed by an intramolecular cyclization that releases the unquenched naphthalimide fluorophore, resulting in a detectable green fluorescence. This two-step activation process is highly selective for TrxR.

Caption: Figure 1: this compound Activation Pathway

Photophysical and Performance Properties

The table below summarizes the key photophysical and performance characteristics of this compound and its more recent, faster-responding analogue, Fast-TRFS.

| Property | This compound | Fast-TRFS | Released Naphthalimide |

| Maximum Absorbance (λ_abs) | ~373 nm | Not specified | ~440 nm |

| Maximum Emission (λ_em) | ~480-538 nm | 458 nm | ~538 nm |

| Excitation (λ_ex) | ~377-438 nm | 405 nm | 438 nm |

| Quantum Yield (Φ) | Not specified | 3.3% (before activation) | 40.6% (after activation of Fast-TRFS) |

| Fluorescence Increase | ~25-30 fold | >150 fold | - |

| Response Time to TrxR | > 2 hours | ~5 minutes | - |

| Selectivity (TrxR vs. GSH) | 15.6 fold | 56 fold | - |

Experimental Protocols

In Vitro Assay for TrxR Activity in Cell Lysates

This protocol allows for the quantification of TrxR activity in cellular extracts.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell lysates

-

NADPH stock solution

-

Assay buffer (e.g., TE buffer: 50 mM Tris-HCl, 1mM EDTA, pH 7.4)

-

Fluorimeter

Procedure:

-

Prepare the reaction mixture in the assay buffer containing the cell lysate and NADPH.

-

Add this compound to the reaction mixture to a final concentration of 10 µM.

-

Incubate the mixture for 1-2 hours at 37°C.

-

Measure the fluorescence intensity using a fluorimeter with excitation at ~440 nm and emission at ~540 nm.

-

The time-dependent increase in fluorescence can also be monitored.

Caption: Figure 2: In Vitro TrxR Activity Assay Workflow

Live Cell Imaging of TrxR Activity

This protocol outlines the steps for visualizing TrxR activity in living cells.

Materials:

-

Cultured cells (e.g., HeLa or HepG2)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Culture cells to the desired confluency on a suitable imaging dish or plate.

-

Treat the cells with this compound at a final concentration of 10 µM in cell culture medium.

-

Incubate the cells for 2-4 hours under normal cell culture conditions.

-

To reduce background fluorescence, it is recommended to wash the cells with PBS or fresh medium before imaging.

-

Observe the cells using a fluorescence microscope equipped with a green fluorescence channel. For inhibitor studies, pre-incubate the cells with the TrxR inhibitor before adding this compound.

References

TRFS-green in Cellular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRFS-green is a pioneering off-on fluorescent probe designed for the highly selective imaging of selenoprotein thioredoxin reductase (TrxR) activity within living cells.[1][2][3] This guide provides an in-depth overview of its mechanism, applications, experimental protocols, and key quantitative data, serving as a comprehensive resource for researchers in cellular biology and drug development. This compound has proven to be a valuable tool for investigating the roles of TrxR in various physiological and pathological processes.[3][4]

Core Mechanism of Action

This compound's functionality is based on a two-step activation process initiated by TrxR. The probe consists of a 1,2-dithiolane scaffold linked to a quenched naphthalimide fluorophore. In its native state, the probe is non-fluorescent. Upon interaction with TrxR, the following sequential events occur:

-

Disulfide Cleavage: TrxR, in the presence of its cofactor NADPH, reduces the disulfide bond within the 1,2-dithiolane ring of this compound.

-

Intramolecular Cyclization: This initial reduction triggers a subsequent intramolecular cyclization reaction. This cyclization is the rate-limiting step in the activation process.

-

Fluorophore Release: The cyclization liberates the masked naphthalimide fluorophore, resulting in a significant increase in green fluorescence.

This "off-on" switching mechanism allows for the direct visualization of TrxR activity in real-time.

Caption: Mechanism of this compound activation by Thioredoxin Reductase.

Quantitative Data Summary

The performance of this compound has been characterized by several key parameters. The following tables summarize the available quantitative data for easy comparison.

Table 1: Spectral Properties of this compound

| Parameter | Wavelength (nm) | Reference |

| Maximum Absorbance (Inactive) | ~373 | |

| Maximum Absorbance (Active) | ~440 | |

| Excitation Wavelength | 377 - 438 | |

| Emission Wavelength | ~480 - 540 |

Table 2: Performance Characteristics of this compound

| Parameter | Value | Reference |

| Fluorescence Increase | ~25 to 30-fold | |

| Response Time | > 2 hours to reach maximum signal | |

| Selectivity over GSH | 15.6-fold | |

| Concentration for Live Cell Imaging | 10 µM | |

| Incubation Time for Live Cell Imaging | 2 - 4 hours |

Table 3: Comparison with Other TrxR Probes

| Probe | Response Time | Fluorescence Increase | Selectivity over GSH | Excitation/Emission (nm) | Reference |

| This compound | > 2 hours | ~30-fold | 15.6 | 438/538 | |

| TRFS-red | ~1.5 hours | ~90-fold | 12.8 | 615/661 | |

| Fast-TRFS | Superfast | Not specified | 56 | 345/460 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experiments.

Protocol 1: Imaging TrxR Activity in Living Cells

This protocol outlines the steps for visualizing TrxR activity in cultured cells.

Caption: Workflow for live-cell imaging of TrxR activity using this compound.

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency.

-

(Optional) Inhibitor Treatment: For inhibitor studies, pretreat the cells with a TrxR inhibitor in a dose-dependent manner for a specified time.

-

Probe Incubation: Treat the cells with 10 µM this compound in cell culture medium and incubate for 2-4 hours at 37°C.

-

Washing: To minimize background fluorescence from residual probe, it is recommended to wash the cells with Phosphate-Buffered Saline (PBS) or fresh medium immediately before imaging.

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation around 440 nm, emission around 540 nm).

-

Image Analysis: Quantify the fluorescence intensity in the captured images to determine the relative TrxR activity.

Protocol 2: Measuring TrxR Activity in Cell Lysates

This protocol describes a method to quantify TrxR activity in crude cell extracts.

Caption: Workflow for measuring TrxR activity in cell lysates using this compound.

Methodology:

-

Preparation of Cell Lysates: Harvest cells and prepare crude cell extracts using a suitable lysis buffer.

-

Reaction Setup: In a microplate, incubate the cell lysates with this compound for an appropriate duration, typically 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation at approximately 440 nm and emission at approximately 540 nm.

-

(Optional) Kinetic Measurement: It is also possible to monitor the time-dependent increase in fluorescence to determine the reaction rate.

-

Data Analysis: The measured fluorescence intensity correlates with the endogenous TrxR activity in the different cell samples.

Applications in Research and Drug Development

This compound has been instrumental in several key research areas:

-

Visualizing Endogenous TrxR Activity: It allows for the direct visualization of TrxR activity in living cells, providing spatial and temporal information about its function.

-

Screening for TrxR Inhibitors: The probe facilitates the development of cell-based screening assays to identify and characterize novel TrxR inhibitors. A dose-dependent decrease in the fluorescence signal upon pretreatment with a compound indicates TrxR inhibition.

-

Investigating Redox Signaling: As TrxR is a central component of the thioredoxin system, this compound can be used to study its role in maintaining cellular redox homeostasis and its involvement in various signaling pathways.

-

Evaluating Drug Efficacy: For drugs targeting the thioredoxin system, this compound can be employed to assess their on-target effects in a cellular context.

Limitations and Considerations

While a valuable tool, this compound has some limitations:

-

Slow Response Rate: The activation of this compound is relatively slow, taking over two hours to reach its maximum fluorescence signal. This is attributed to the sluggish intramolecular cyclization step.

-

Moderate Fluorescence Increase: The probe exhibits a moderate fluorescence enhancement of approximately 30-fold upon activation.

-

Non-physiological Concentrations in some assays: Some studies have noted that achieving a substantial fluorescence increase in vitro may require non-physiological concentrations of TrxR.

Conclusion

This compound remains a foundational fluorescent probe for the detection of thioredoxin reductase activity in cellular systems. Its high selectivity and "off-on" response mechanism provide a reliable method for imaging TrxR and for screening potential inhibitors. While newer probes like TRFS-red and Fast-TRFS have been developed to address the limitations of this compound, particularly its slow response time, this compound continues to be a relevant and widely cited tool in the field of redox biology and drug discovery. Understanding its mechanism, protocols, and limitations is key to its effective application in a research setting.

References

TRFS-Green: A Technical Guide for Studying Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is implicated in a multitude of pathological conditions. Accurate and sensitive detection of specific components of the cellular redox system is crucial for understanding disease pathogenesis and for the development of novel therapeutics. TRFS-green is a highly selective "off-on" fluorescent probe designed for imaging the activity of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that plays a central role in maintaining cellular redox homeostasis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key photophysical and chemical properties, detailed experimental protocols for its application in both in vitro and live-cell assays, and a comparative analysis with other relevant probes.

Introduction to this compound

This compound is a fluorescent probe that enables the specific detection of thioredoxin reductase (TrxR) activity in living cells and cell lysates.[1][2] It operates on a disulfide cleavage-triggered fluorescence "off-on" mechanism, providing a direct readout of TrxR enzymatic function.[1] The probe is characterized by its high selectivity for TrxR over other cellular thiols and reductants, making it a valuable tool for investigating the role of the thioredoxin system in oxidative stress and disease.

Mechanism of Action

The functionality of this compound is based on a two-step activation process that leads to the release of a highly fluorescent naphthalimide derivative.

-

Disulfide Bond Cleavage: The probe contains a 1,2-dithiolane moiety that is specifically recognized and reduced by the active site of TrxR.[3] This enzymatic reaction cleaves the disulfide bond, leading to a linearized dithiol intermediate.

-

Intramolecular Cyclization: The cleavage of the disulfide bond initiates a spontaneous intramolecular cyclization reaction. This cyclization liberates the quenched naphthalimide fluorophore.

Upon release, the naphthalimide fluorophore exhibits strong green fluorescence, which can be quantified to determine TrxR activity. The "off-on" nature of the probe ensures a high signal-to-noise ratio, as the fluorescence is minimal in the absence of TrxR activity.

Figure 1: Mechanism of this compound activation by Thioredoxin Reductase.

Data Presentation

Photophysical Properties

The photophysical characteristics of this compound and its activated naphthalimide fluorophore are summarized below.

| Property | This compound ("Off" State) | Activated Naphthalimide ("On" State) |

| Maximum Absorbance (λabs) | ~373 nm[1] | ~440 nm |

| Maximum Emission (λem) | - | ~538 nm |

| Excitation Wavelength (for imaging) | 377 nm or 438 nm | 438 nm |

| Emission Wavelength (for imaging) | - | 538 nm or ~480 nm |

| Fluorescence Quantum Yield (Φ) | Not Reported | 0.01 - 0.87 (solvent dependent) |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported |

Selectivity Profile

This compound exhibits high selectivity for thioredoxin reductase over other biologically relevant molecules.

| Substance | Response | Reference |

| Glutathione (GSH) | No significant response | |

| Cysteine (Cys) | No significant response | |

| Vitamin C | No significant response | |

| NADPH | No significant response | |

| Hydrogen Peroxide (H2O2) | Not Reported | |

| Superoxide (O2•−) | Not Reported | |

| Peroxynitrite (ONOO−) | Not Reported |

Comparison with Other TrxR Probes

| Probe | Response Time | Fluorescence Increase | Selectivity (TrxR/GSH) |

| This compound | > 2 hours | ~30-fold | 15.6 |

| Fast-TRFS | < 5 minutes | > 150-fold | 55.7 |

This data is based on a comparative study and highlights the improved characteristics of the successor probe, Fast-TRFS.

Experimental Protocols

In Vitro Assay for TrxR Activity in Cell Lysates

This protocol describes the measurement of TrxR activity in cell lysates using this compound.

Figure 2: Workflow for the in vitro TrxR activity assay using this compound.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS)

-

TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Lysate Preparation: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in ice-cold TE Buffer. c. Lyse the cells by sonication or other appropriate methods on ice. d. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

TrxR Activity Assay: a. In a 96-well black microplate, add cell lysate to each well. The amount of lysate will need to be optimized depending on the cell type and expected TrxR activity. b. Bring the total volume in each well to the desired final volume with TE Buffer. c. To initiate the reaction, add this compound to a final concentration of 10 µM. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 540 nm.

-

Data Analysis: a. Subtract the fluorescence of a blank control (TE buffer with this compound but no lysate). b. Normalize the fluorescence intensity to the protein concentration of the lysate. c. The resulting fluorescence is proportional to the TrxR activity in the sample.

Live Cell Imaging of TrxR Activity

This protocol provides a general guideline for imaging intracellular TrxR activity in live cells using this compound.

Figure 3: Workflow for live cell imaging of TrxR activity with this compound.

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

This compound stock solution (e.g., 1 mM in DMSO)

-

PBS or fresh culture medium for washing

-

Confocal microscope with appropriate filter sets

Procedure:

-

Cell Culture and Plating: a. Culture HeLa cells in complete medium under standard conditions (37°C, 5% CO2). b. Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of imaging. c. Allow the cells to adhere and grow overnight.

-

Cell Treatment (Optional): a. If investigating the effect of a compound on TrxR activity, treat the cells with the compound for the desired duration before probe loading.

-

Probe Loading: a. Prepare a working solution of this compound in cell culture medium at a final concentration of 10 µM. b. Remove the culture medium from the cells and add the this compound working solution. c. Incubate the cells for 2-4 hours at 37°C.

-

Washing: a. After incubation, remove the probe-containing medium. b. Wash the cells twice with warm PBS or fresh culture medium to remove excess probe.

-

Imaging: a. Mount the coverslip or dish on the stage of a confocal microscope. b. Excite the cells at approximately 438 nm and collect the emission in the green channel (e.g., 500-550 nm). c. Acquire images using appropriate microscope settings (e.g., laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Important Considerations:

-

Optimization: The optimal probe concentration and incubation time may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal parameters.

-

Controls: Include appropriate controls in your experiment, such as untreated cells and cells treated with a known TrxR inhibitor (e.g., auranofin), to validate the specificity of the this compound signal.

-

Photostability: The naphthalimide fluorophore is generally photostable, but it is always advisable to minimize light exposure to prevent photobleaching and phototoxicity.

Storage and Handling

-

Storage: Store the this compound solid powder at -20°C for up to 3 years.

-

Stock Solution: Prepare a stock solution in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

-

Handling: this compound is for research use only. Handle with appropriate personal protective equipment.

Conclusion

This compound is a valuable tool for the specific detection of thioredoxin reductase activity, a critical component of the cellular antioxidant defense system. Its "off-on" fluorescence mechanism provides high sensitivity and selectivity. While newer probes with faster kinetics and higher fluorescence enhancement have been developed, this compound remains a useful and well-characterized probe for studying the role of TrxR in oxidative stress and related pathologies. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in both biochemical and cell-based assays, contributing to a deeper understanding of cellular redox regulation.

References

Illuminating Thioredoxin Reductase: A Technical Guide to TRFS-green for Cellular Localization Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial studies utilizing TRFS-green, a fluorescent probe, for the localization and activity assessment of Thioredoxin Reductase (TrxR). This document details the core principles of this compound, experimental protocols for its application, and quantitative data from seminal studies, offering a valuable resource for researchers investigating TrxR in various cellular contexts.

Introduction to this compound

This compound is a pioneering fluorescent probe designed for the specific detection of Thioredoxin Reductase activity in living cells and cell lysates.[1][2] It operates on a fluorescence "off-on" mechanism, providing a discernible signal upon interaction with TrxR.[1][2] The probe's design incorporates a 1,2-dithiolane moiety, which is selectively reduced by TrxR, leading to a conformational change that liberates a fluorescent naphthalimide derivative.[2] This process results in a significant increase in fluorescence intensity, allowing for the visualization and quantification of TrxR activity.

Data Presentation: Performance Characteristics of this compound

The following table summarizes the key quantitative performance metrics of this compound, alongside a comparison with related probes, TRFS-red and the more recent Fast-TRFS, as derived from foundational studies.

| Property | This compound | TRFS-red | Fast-TRFS |

| Response Rate (TCEP, 1 mM) | >2 h | >1 h | <1 min |

| Response Rate (TrxR, 50 nM) | >3 h | >1.5 h | ~5 min |

| Fluorescence Fold Increase (F/F₀) (TCEP, 1 mM) | ~30 | ~90 | >150 |

| Selectivity (TrxR/GSH) | 15.6 | 12.8 | 55.7 |

| Excitation (Ex) & Emission (Em) (nm) | 438/538 | 615/661 | 345/460 |

| Sensing Mechanism | Cleavage-CDR | Cleavage-CDR | Cleavage only |

TCEP: tris(2-carboxyethyl)phosphine, a reducing agent. CDR: Cyclization-Driven Release. F/F₀: Ratio of final to initial fluorescence intensity. GSH: Glutathione.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the this compound activation pathway and a generalized experimental workflow for its use in live-cell imaging.

Caption: Mechanism of this compound activation by Thioredoxin Reductase.

Caption: Experimental workflow for TrxR localization using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in both live cells and cell lysates.

Live-Cell Imaging Protocol

This protocol outlines the steps for visualizing TrxR activity in living cells using this compound.

Materials:

-

This compound probe

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest

-

Glass-bottom imaging dishes or plates

-

Fluorescence or confocal microscope with appropriate filter sets (Excitation ~440 nm, Emission ~540 nm)

Procedure:

-

Cell Seeding: Seed the cells of interest onto glass-bottom imaging dishes or plates at an appropriate density to achieve 60-70% confluency on the day of the experiment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. For example, a 10 mM stock solution is commonly used. Store the stock solution at -20°C, protected from light.

-

Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 10 µM. Vortex briefly to ensure complete mixing.

-

Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the 10 µM this compound working solution to the cells.

-

Incubation: Incubate the cells with the this compound working solution for 2-4 hours in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Washing: After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS or fresh culture medium to remove any residual, unbound probe. This step is crucial for reducing background fluorescence.

-

Imaging: Immediately after washing, add fresh, pre-warmed culture medium or PBS to the cells. Visualize the cells using a fluorescence or confocal microscope. Capture images using the appropriate filter sets for green fluorescence.

-

Image Analysis: Quantify the fluorescence intensity in the captured images using appropriate image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity is directly proportional to the TrxR activity.

TrxR Activity Assay in Cell Lysates

This protocol describes the measurement of TrxR activity in cell extracts.

Materials:

-

This compound probe

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., BCA assay)

-

Fluorimeter or fluorescence plate reader

Procedure:

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein quantification assay.

-

Reaction Setup: In a microplate, add the cell lysate to a reaction buffer. The final protein concentration should be normalized across all samples.

-

Probe Addition: Add this compound to the cell lysate to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter or fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 540 nm. The fluorescence intensity can be correlated with the TrxR activity in the cell lysate.

Limitations and Considerations

While this compound has been a valuable tool, it is important to be aware of its limitations:

-

Slow Response Time: The activation of this compound is a relatively slow process, taking over 2 hours to reach its maximum fluorescence signal. This may not be ideal for studying rapid changes in TrxR activity.

-

Moderate Fluorescence Increase: The probe exhibits a moderate fluorescence enhancement of approximately 30-fold upon activation.

-

Newer Generation Probes: More recent probes, such as Fast-TRFS, have been developed with significantly faster response times and higher fluorescence fold-increases, offering improved sensitivity for certain applications.

Conclusion

This compound has been instrumental in the initial studies of Thioredoxin Reductase localization and activity within cellular environments. Its "off-on" fluorescence mechanism provides a clear and direct method for detecting this crucial enzyme. By understanding the detailed protocols and performance characteristics outlined in this guide, researchers can effectively employ this compound in their investigations. Furthermore, an awareness of its limitations will aid in the selection of the most appropriate tools for specific research questions, paving the way for further advancements in our understanding of cellular redox biology and its role in health and disease.

References

Methodological & Application

Protocol for Using TRFS-green in Live-Cell Imaging of Thioredoxin Reductase Activity

Application Notes

Introduction

TRFS-green is a highly selective "off-on" fluorescent probe designed for imaging thioredoxin reductase (TrxR) activity in living cells.[1][2] The probe consists of a naphthalimide fluorophore quenched by a 1,2-dithiolane moiety.[2][3] In the presence of active TrxR, the disulfide bond in the 1,2-dithiolane ring is cleaved, initiating an intramolecular cyclization that releases the highly fluorescent naphthalimide fluorophore.[1] This results in a significant increase in green fluorescence, allowing for the visualization and quantification of TrxR activity.

Mechanism of Action

The activation of this compound is a two-step process initiated by thioredoxin reductase. First, TrxR catalyzes the reduction of the disulfide bond within the 1,2-dithiolane scaffold of the this compound molecule. This is followed by a spontaneous intramolecular cyclization reaction that liberates the masked naphthalimide fluorophore, leading to the emission of a bright green fluorescence. This mechanism provides high selectivity for TrxR over other cellular thiols such as glutathione (GSH) and cysteine (Cys).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for live-cell imaging applications.

| Parameter | Value | References |

| Excitation Wavelength (maximum) | ~438-440 nm | |

| Emission Wavelength (maximum) | ~538-540 nm | |

| Fluorescence Fold Increase | ~25-30 fold | |

| Recommended Concentration | 10 µM | |

| Incubation Time | 2-4 hours | |

| Response Time to Max Signal | > 2 hours |

| Property | Description | References |

| Selectivity | Highly selective for TrxR over other cellular thiols and reducing agents like GSH, Cys, Vitamin C, and NADPH. | |

| Photostability | Specific quantitative data on photostability is not readily available. It is recommended that users determine the photostability under their specific imaging conditions. A related study on dithiolonaphthalimides suggests intrinsic photostability due to the disulfide bond-induced excited-state quenching. | |

| Cytotoxicity | Specific IC50 values for this compound are not widely reported. As with any exogenous probe, it is advisable to perform cell viability assays (e.g., MTT or CellTox Green assay) to determine the optimal non-toxic concentration for the specific cell line and experimental duration. |

Signaling Pathway

The thioredoxin system, in which TrxR is a central component, plays a crucial role in maintaining cellular redox homeostasis. TrxR, using NADPH as a reducing equivalent, maintains thioredoxin (Trx) in its reduced state. Reduced Trx, in turn, reduces disulfide bonds in a variety of substrate proteins, thereby regulating their function. This system is critical in antioxidant defense, cell proliferation, and apoptosis. This compound allows for the monitoring of the activity of this vital pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Highly selective off-on fluorescent probe for imaging thioredoxin reductase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fast and specific fluorescent probe for thioredoxin reductase that works via disulphide bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TRFS-green Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRFS-green is a fluorescent probe designed for the detection and imaging of thioredoxin reductase (TrxR) activity within living cells.[1] As an essential enzyme in cellular redox homeostasis, TrxR is a key target in various research areas, including cancer biology and drug development. This compound operates on an "off-on" mechanism, where it remains non-fluorescent until it interacts with TrxR. The enzyme cleaves a disulfide bond within the probe, initiating an intramolecular cyclization that releases a green fluorophore.[1] This application note provides detailed protocols for the use of this compound in cultured cells, guidance on data interpretation, and troubleshooting advice.

Product Information

| Property | Value |

| Full Name | Thioredoxin Reductase Fluorescent Substrate-green |

| CAS Number | 1513848-14-0 |

| Molecular Weight | 416.51 g/mol |

| Excitation Wavelength | ~377 nm (microscopy), ~438-440 nm (fluorimetry)[2] |

| Emission Wavelength | ~480 nm (microscopy), ~538-540 nm (fluorimetry) |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

The fluorescence activation of this compound is a two-step process initiated by thioredoxin reductase.

-

Disulfide Bond Cleavage: TrxR, in the presence of its cofactor NADPH, reduces the 1,2-dithiolane moiety of the this compound probe. This enzymatic reaction cleaves the disulfide bond.

-

Intramolecular Cyclization and Fluorophore Release: The cleavage of the disulfide bond triggers a spontaneous intramolecular cyclization reaction. This cyclization unmasks the naphthalimide fluorophore, leading to the emission of green fluorescence upon excitation.

A key characteristic of this compound is its relatively slow response time, which is attributed to the sluggish nature of the intramolecular cyclization step. It can take over two hours to reach the maximum fluorescence signal.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the thioredoxin reductase signaling pathway and the general experimental workflow for this compound staining.

Quantitative Data

Table 1: Recommended Concentration Range for this compound Staining

| Cell Type | Recommended Starting Concentration | Incubation Time | Notes |

| Adherent Cancer Cell Lines (e.g., HeLa, A549) | 10 µM | 2 - 4 hours | Optimization may be required depending on TrxR expression levels. |

| Suspension Cell Lines (e.g., Jurkat) | 5 - 10 µM | 2 - 4 hours | Cells should be washed thoroughly by centrifugation. |

| Primary Cultured Cells | 1 - 5 µM | 2 - 4 hours | Primary cells can be more sensitive; start with a lower concentration. |

Table 2: Estimated Cytotoxicity Profile of this compound

No specific cytotoxicity data (e.g., IC50) for this compound was found in the reviewed literature. The following are general guidelines.

| Concentration | Expected Effect on Cell Viability | Recommendation |

| 1 - 10 µM | Minimal to low cytotoxicity expected for standard incubation times. | Recommended working range. |

| > 20 µM | Potential for increased cytotoxicity and off-target effects. | Use with caution and perform thorough viability assays (e.g., MTT, trypan blue). |

Table 3: Signal-to-Noise Ratio Considerations

Specific signal-to-noise ratio data at different concentrations is not available. The fluorescence intensity increase is reported to be around 25 to 30-fold upon enzymatic activation.

| Parameter | Factor Influencing S/N Ratio | Recommendation for Improvement |

| Probe Concentration | Higher concentrations can increase signal but also background. | Titrate to find the optimal balance for your cell type. |

| Incubation Time | Longer incubation allows for more product formation, increasing signal. | Adhere to the 2-4 hour window to avoid potential artifacts. |

| Washing Steps | Inadequate washing leads to high background from unbound probe. | Wash cells 2-3 times with PBS or fresh serum-free media before imaging. |

| Autofluorescence | Cellular components can contribute to background fluorescence. | Image an unstained control sample to determine the level of autofluorescence. |

Experimental Protocols

Protocol 1: Live-Cell Imaging of TrxR Activity

Materials:

-

This compound probe

-

Anhydrous DMSO

-

Cultured cells in appropriate glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 50-70%).

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

-

On the day of the experiment, dilute the this compound stock solution to a final working concentration of 10 µM in serum-free cell culture medium. Vortex briefly to ensure complete mixing.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Add the this compound working solution to the cells.

-

Incubate the cells for 2-4 hours at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Aspirate the this compound working solution.

-

Wash the cells twice with warm PBS or fresh serum-free medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~377 nm, Emission: ~480 nm).

-

Acquire images promptly to minimize phototoxicity and photobleaching.

-

Protocol 2: Measurement of TrxR Activity in Cell Lysates

Materials:

-

This compound probe

-

Anhydrous DMSO

-

Cultured cells

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

96-well black, clear-bottom microplate

-

Fluorimeter/microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the cell lysate.

-

-

Reaction Setup:

-

In a 96-well plate, add a standardized amount of protein lysate to each well.

-

Prepare a this compound working solution (typically 10 µM) in the appropriate assay buffer.

-

-

Measurement:

-

Add the this compound working solution to each well containing the cell lysate.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence intensity using a fluorimeter with excitation at ~440 nm and emission at ~540 nm.

-

For kinetic studies, the fluorescence can be monitored over time.

-

Troubleshooting